1-Benzyloxy-2-trifluoromethoxy-4-vinyl-benzene
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Overview
Description
1-Benzyloxy-2-trifluoromethoxy-4-vinyl-benzene is an organic compound that features a benzene ring substituted with benzyloxy, trifluoromethoxy, and vinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyloxy-2-trifluoromethoxy-4-vinyl-benzene can be synthesized through a multi-step process involving the following key steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable halogenated benzene derivative in the presence of a base such as potassium carbonate.
Introduction of the trifluoromethoxy group: This step typically involves the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.
Vinylation: The vinyl group can be introduced through a Heck reaction, where a vinyl halide reacts with the aromatic ring in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Benzyloxy-2-trifluoromethoxy-4-vinyl-benzene can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Ethyl-substituted benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyloxy-2-trifluoromethoxy-4-vinyl-benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyloxy-2-trifluoromethoxy-4-vinyl-benzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the benzyloxy group can participate in hydrogen bonding, the trifluoromethoxy group can enhance lipophilicity, and the vinyl group can undergo polymerization reactions.
Comparison with Similar Compounds
Similar Compounds
1-Benzyloxy-2-trifluoromethoxy-benzene: Lacks the vinyl group, making it less reactive in polymerization reactions.
1-Benzyloxy-4-vinyl-benzene: Lacks the trifluoromethoxy group, resulting in different chemical properties.
2-Trifluoromethoxy-4-vinyl-benzene: Lacks the benzyloxy group, affecting its potential for hydrogen bonding.
Uniqueness
1-Benzyloxy-2-trifluoromethoxy-4-vinyl-benzene is unique due to the combination of its functional groups, which confer a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-ethenyl-1-phenylmethoxy-2-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2/c1-2-12-8-9-14(15(10-12)21-16(17,18)19)20-11-13-6-4-3-5-7-13/h2-10H,1,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJBMRSDNOSCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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